

Application of 1-Phenyl-1-heptanol in Fragrance and Flavor Synthesis

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Compound of Interest

Compound Name: **1-Phenyl-1-heptanol**

Cat. No.: **B1619153**

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Application Note & Protocol

Introduction

1-Phenyl-1-heptanol is an aromatic alcohol with potential applications in the fragrance and flavor industry. Its structure, featuring a phenyl group attached to a seven-carbon aliphatic chain with a hydroxyl group, suggests a complex sensory profile that could contribute unique characteristics to a variety of formulations. This document provides an overview of the synthesis, potential olfactory and gustatory properties, and experimental protocols for the application of **1-Phenyl-1-heptanol** in fragrance and flavor compositions. While specific quantitative sensory data for **1-Phenyl-1-heptanol** is not readily available in public literature, this note extrapolates potential characteristics based on structurally related compounds and outlines protocols for its evaluation.

Chemical and Physical Properties

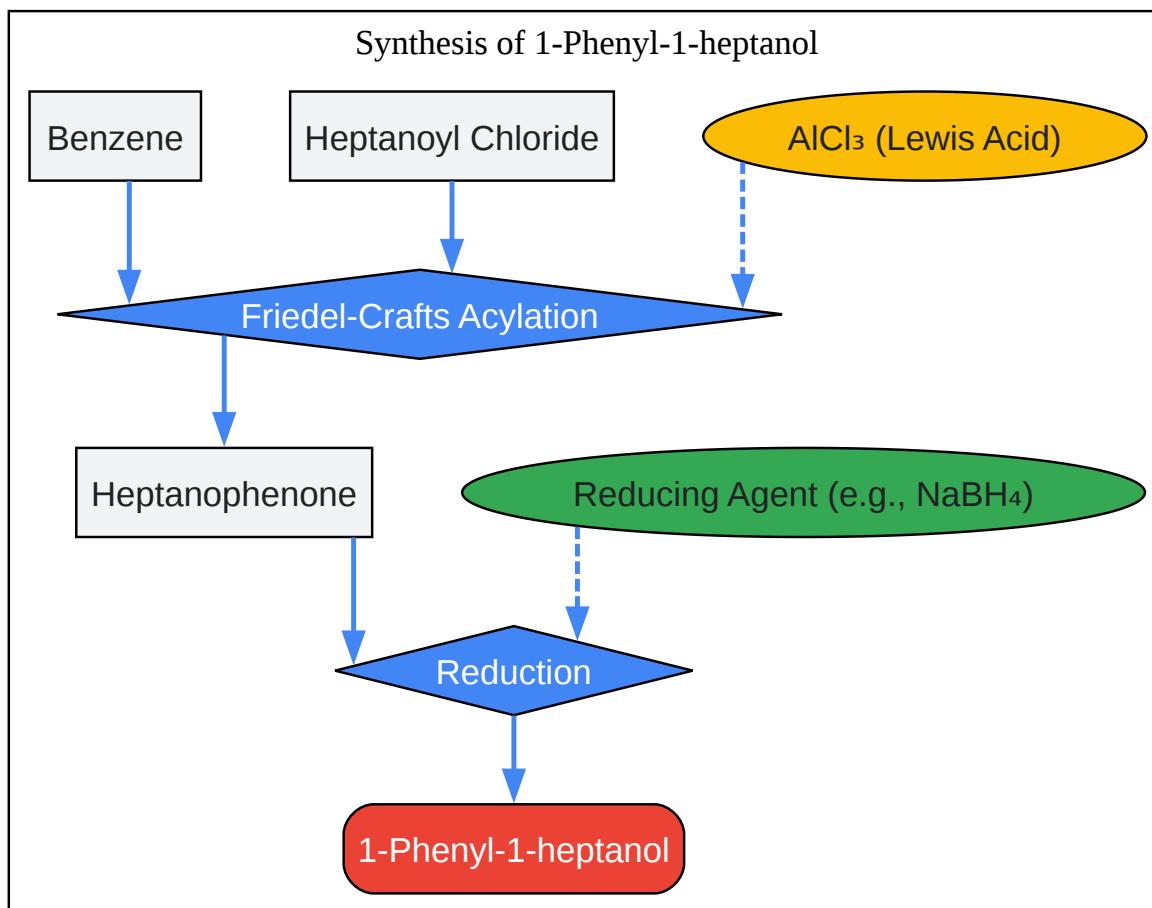
A summary of the known physical and chemical properties of **1-Phenyl-1-heptanol** is provided in the table below.

Property	Value	Reference
Chemical Name	1-Phenyl-1-heptanol	[1] [2]
Synonyms	n-Hexylphenyl carbinol, α -Phenyl-n-heptyl alcohol	[1]
CAS Number	614-54-0	[3]
Molecular Formula	$C_{13}H_{20}O$	[3]
Molecular Weight	192.30 g/mol	[3]
Boiling Point	275 °C (estimated)	

Synthesis of 1-Phenyl-1-heptanol

A common and efficient method for the synthesis of **1-Phenyl-1-heptanol** is a two-step process involving a Friedel-Crafts acylation followed by a reduction reaction.[\[4\]](#)

Workflow for the Synthesis of **1-Phenyl-1-heptanol**:



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Figure 1: Synthesis of **1-Phenyl-1-heptanol**.

Experimental Protocol: Synthesis of **1-Phenyl-1-heptanol**

Step 1: Friedel-Crafts Acylation of Benzene

- To a stirred solution of anhydrous aluminum chloride (AlCl_3) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add heptanoyl chloride dropwise at 0-5 °C.
- After the addition is complete, add benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
- Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude heptanophenone. Purify by vacuum distillation if necessary.

Step 2: Reduction of Heptanophenone

- Dissolve the heptanophenone in a suitable solvent such as methanol or ethanol.
- Cool the solution in an ice bath and add sodium borohydride (NaBH_4) portion-wise.
- After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain **1-Phenyl-1-heptanol**. Further purification can be achieved by column chromatography or vacuum distillation.

Application in Fragrance Synthesis

While specific data for **1-Phenyl-1-heptanol** is limited, its structural similarity to other aryl alkyl alcohols suggests potential for use as a fragrance ingredient.^{[5][6]} Aryl alkyl alcohols often possess floral, fruity, and sometimes spicy or woody notes. The heptyl chain may contribute waxy, fatty, or green nuances.

Predicted Olfactory Profile

Based on related compounds such as 1-heptanol (citrus, heavy, oily, green, sweet, woody)^[7] and other phenyl alkanols (rosy, floral),^{[8][9]} the predicted olfactory profile of **1-Phenyl-1-heptanol** is likely to be a complex blend of:

- Top Notes: Potentially light citrus or green notes.
- Heart Notes: Floral (rose, hyacinth-like), and fruity aspects.
- Base Notes: Woody, waxy, or slightly fatty undertones, contributing to its substantivity.

Experimental Protocol: Sensory Evaluation of 1-Phenyl-1-heptanol

Objective: To determine the olfactory profile and odor threshold of **1-Phenyl-1-heptanol**.

Materials:

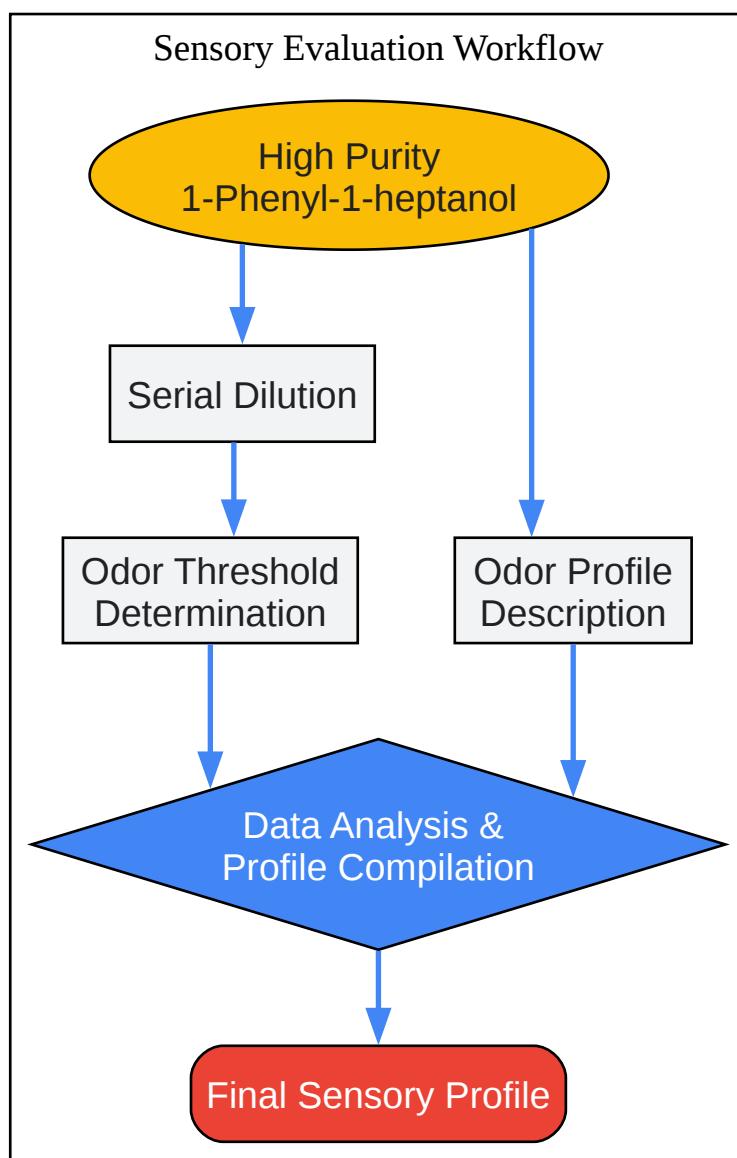
- **1-Phenyl-1-heptanol** (high purity)
- Odor-free solvent (e.g., dipropylene glycol or ethanol)
- Glass smelling strips
- Panel of trained sensory analysts

Procedure:

- Odor Profile Description:
 - Prepare a 10% solution of **1-Phenyl-1-heptanol** in the chosen solvent.
 - Dip a smelling strip into the solution and allow the solvent to evaporate for a few seconds.
 - Present the strip to the sensory panel and ask them to describe the odor characteristics at different time intervals (top, middle, and base notes).
 - Record all descriptors used by the panelists.

- Odor Threshold Determination:[10][11][12][13][14]
 - Prepare a series of dilutions of **1-Phenyl-1-heptanol** in an odor-free solvent (e.g., water or air for vapor phase).
 - Use a forced-choice method (e.g., triangular or duo-trio test) to present the diluted samples to the panel.
 - The odor threshold is determined as the lowest concentration at which a statistically significant portion of the panel can detect the odor.

Logical Relationship for Sensory Evaluation:



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Figure 2: Sensory evaluation workflow.

Application in Flavor Synthesis

The application of **1-Phenyl-1-heptanol** in flavors is less certain and would require thorough safety and toxicological evaluation. However, based on the profiles of related compounds, it might be explored for imparting specific nuances in certain flavor systems. 1-Heptanol itself is found in some alcoholic beverages and fruits and has a pungent, spicy taste with fatty and green notes.[7][15][16]

Predicted Flavor Profile

If deemed safe for consumption, **1-Phenyl-1-heptanol** could potentially contribute:

- Aromatic and Fruity Notes: Similar to other aromatic alcohols.
- Waxy or Fatty Mouthfeel: Due to the C7 alkyl chain.
- Spicy or Green Nuances: Which could be interesting in complex flavor profiles.

Experimental Protocol: Gustatory Evaluation of **1-Phenyl-1-heptanol**

Note: This protocol should only be performed after comprehensive toxicological data confirms the safety of **1-Phenyl-1-heptanol** for oral consumption.

Objective: To determine the flavor profile and taste threshold of **1-Phenyl-1-heptanol**.

Materials:

- Food-grade **1-Phenyl-1-heptanol**
- Tasteless base (e.g., spring water, unsalted crackers)
- Panel of trained flavorists

Procedure:

- Flavor Profile Description:
 - Prepare a very dilute solution of **1-Phenyl-1-heptanol** in the base.
 - Present the sample to the flavorists and ask them to describe the taste and aroma.
 - Record all flavor descriptors.
- Taste Threshold Determination:
 - Prepare a series of dilutions in the chosen base.

- Use a forced-choice method to determine the lowest concentration at which the taste is detectable.

Conclusion

1-Phenyl-1-heptanol is a readily synthesizable aromatic alcohol with potential applications in the fragrance and flavor industry. While specific sensory data is lacking, its chemical structure suggests a complex and potentially valuable olfactory and gustatory profile. The experimental protocols outlined in this document provide a framework for the systematic evaluation of **1-Phenyl-1-heptanol**, which could lead to its use as a novel ingredient in fragrance and flavor formulations. Further research is required to fully characterize its sensory properties and to establish its safety for use in consumer products.

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- To cite this document: BenchChem. [Application of 1-Phenyl-1-heptanol in Fragrance and Flavor Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1619153#application-of-1-phenyl-1-heptanol-in-fragrance-and-flavor-synthesis>]

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